molecular formula C7H6Br2FN B1409949 3,4-Dibromo-5-fluorobenzylamine CAS No. 1803777-87-8

3,4-Dibromo-5-fluorobenzylamine

Cat. No.: B1409949
CAS No.: 1803777-87-8
M. Wt: 282.94 g/mol
InChI Key: FIYRAHHFSPPGOA-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzylamine is a halogenated derivative of benzylamine. It belongs to the class of benzylamines and is characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound has been studied for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-fluorobenzylamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the use of brominating agents such as dibromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using reagents like Selectfluor or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-fluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,4-Dibromo-5-fluorobenzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzylamine: Similar in structure but lacks bromine atoms.

    3,4-Dibromobenzylamine: Similar but lacks fluorine atoms.

    5-Fluorobenzylamine: Contains only a fluorine atom without bromine atoms

Uniqueness

3,4-Dibromo-5-fluorobenzylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3,4-dibromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYRAHHFSPPGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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